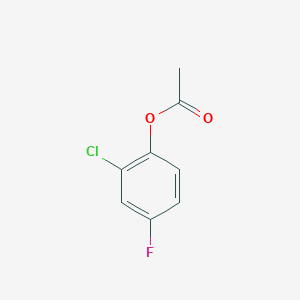

2-Chloro-4-fluorophenyl acetate

描述

Structure

3D Structure

属性

IUPAC Name |

(2-chloro-4-fluorophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWQBKXPINCJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Fluorophenyl Acetate and Its Precursors

Esterification Pathways for the Formation of 2-Chloro-4-fluorophenyl Acetate (B1210297)

Esterification, the process of forming an ester from an alcohol and an acid, is the final key step in producing 2-Chloro-4-fluorophenyl acetate. Due to the relatively low nucleophilicity of phenols, direct esterification can be challenging, leading to the development of various conventional and catalytic approaches.

Conventional methods for the esterification of phenols, such as 2-Chloro-4-fluorophenol (B157789), typically involve reaction with a more reactive carboxylic acid derivative, like an acid chloride or acid anhydride (B1165640). A common approach is the Schotten-Baumann reaction, where the phenol (B47542) reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion.

Alternatively, direct esterification with acetic acid can be achieved, though it often requires a strong acid catalyst and conditions to remove the water formed during the reaction. google.com While widely documented for alcohols, the direct acid-catalyzed esterification of phenols is generally less efficient. google.com

To overcome the limitations of conventional methods, various catalytic systems have been developed to facilitate the esterification of phenols. These methods offer advantages such as milder reaction conditions, higher yields, and the potential for catalyst recycling.

One effective method involves the use of titanium dioxide (TiO₂) as a heterogeneous catalyst for the acylation of phenols with acid chlorides under solvent-free conditions at room temperature. niscpr.res.in This process is noted for its simple work-up and the ability to recover and reuse the catalyst. niscpr.res.in Another approach employs readily available and inexpensive alkali metal carbonates, such as potassium carbonate (K₂CO₃), to catalyze the transesterification of aryl esters with phenols. rsc.org This method is compatible with a wide range of functional groups. rsc.org

More advanced catalytic systems include metal-organic frameworks (MOFs). For instance, a copper-based MOF, Cu₂(dhtp), has been shown to be an efficient and recyclable catalyst for the direct C-O coupling of ethers with 2-acylphenols to generate phenol esters. acs.org Additionally, carbodiimides, often used in peptide synthesis, can serve as activating reagents for carboxylic acids, enabling the selective acylation of alcohols and phenols. rsc.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Conventional (Schotten-Baumann) | Acetyl Chloride/Pyridine | Standard, well-established procedure. | General Knowledge |

| Direct Esterification | Acetic Acid/Strong Acid (e.g., H₂SO₄) | Economical reagents but can have equilibrium limitations. | google.com |

| Catalytic (Solvent-Free) | Titanium Dioxide (TiO₂) | Reusable catalyst, mild conditions, high yields. | niscpr.res.in |

| Catalytic (Transesterification) | Potassium Carbonate (K₂CO₃) | Uses earth-abundant metal catalyst, broad substrate scope. | rsc.org |

| Catalytic (MOF) | Cu₂(dhtp) | Recyclable heterogeneous catalyst. | acs.org |

| Carbodiimide Coupling | DCC/Carboxylic Acid | Forms reactive intermediates for efficient acylation. | rsc.org |

Synthesis of Key Intermediates and Related Halogenated Acetophenones

The availability of high-purity precursors is paramount for the successful synthesis of this compound. The following sections detail the preparation of these critical building blocks.

2-Chloro-4-fluorophenol is a crucial intermediate, and its synthesis has been a subject of significant research. google.comnih.gov The primary route involves the selective chlorination of 4-fluorophenol (B42351).

One patented method describes the chlorination of 4-fluorophenol using a chlorinating agent like chlorine gas or sulfuryl chloride in the presence of water. google.com This process offers high selectivity and good yields under mild conditions with inexpensive reagents. google.com For example, reacting 4-fluorophenol with an equimolar amount of chlorine gas in water at 5°C can yield a product containing 93.4% 2-chloro-4-fluorophenol. google.com Another approach involves the direct chlorination of 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 185°C without a catalyst, which can achieve very high selectivity for the desired 2-chloro product. google.com

The synthesis of analogues such as 2-fluoro-4-chlorophenol has also been reported, for instance, by the fluorination of 4-chlorophenol (B41353) using specific fluorinating agents. prepchem.com

| Starting Material | Reagent(s) | Conditions | Product Composition | Reference |

|---|---|---|---|---|

| 4-Fluorophenol | Cl₂ gas, Water | 5°C, 15 min | 93.4% 2-Chloro-4-fluorophenol | google.com |

| 4-Fluorophenol | Cl₂ gas | 0-185°C, no catalyst | High selectivity (up to 99%) | google.com |

| 4-Fluorophenol | Sulfuryl chloride, Water | - | High yield and selectivity | google.com |

| 4-Chlorophenol | N-fluoro-2,3-dichloro-6-(trichloromethyl)pyridinium fluoroborate | 45°C, 3 hours | 69% yield of 2-Fluoro-4-chlorophenol | prepchem.com |

2-Chloro-4'-fluoroacetophenone (B45902), also known as 4-fluorophenacyl chloride, is an important fine chemical intermediate used in the synthesis of various pharmaceuticals. ontosight.aigoogle.com Its synthesis is most commonly achieved via a Friedel-Crafts acylation reaction.

The traditional method involves the reaction of fluorobenzene (B45895) with chloroacetyl chloride using anhydrous aluminum trichloride (B1173362) as a catalyst. google.comgoogle.com While effective, this method generates a significant amount of aluminum-containing waste. A more modern and environmentally benign process utilizes an aluminum chloride-based ionic liquid as both the solvent and catalyst. google.comgoogle.com This approach allows for a simpler work-up, as the product can be directly distilled from the reaction mixture, and the ionic liquid can potentially be recycled. google.comgoogle.com The reaction proceeds at room temperature with high conversion rates. google.com

| Reactants | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Fluorobenzene, Chloroacetyl chloride | Anhydrous aluminum trichloride | Traditional, well-understood method. | google.comgoogle.com |

| Fluorobenzene, Chloroacetyl chloride | Aluminum chloride type ionic liquid | Simple process, no wastewater, easy product separation via distillation. | google.comgoogle.com |

Chloroacetyl chloride is a highly versatile bifunctional reagent used to introduce the chloroacetyl group into various molecules. chemicalbook.com This functional group can then undergo further transformations, particularly nucleophilic substitution at the carbon-chlorine bond.

The reaction of chloroacetyl chloride with amines is a common method for synthesizing chloroacetamide derivatives. researchgate.net These derivatives are valuable intermediates in organic synthesis. researchgate.net For example, chloroacetyl chloride can be reacted with amines in a solvent like dioxane or ethanol (B145695) to produce the corresponding N-substituted chloroacetamides. researchgate.net Similarly, it can be used to acylate amino acids to form N-chloroacetyl derivatives, which are useful for conjugating polypeptides to other molecules. acs.orgacs.org The chloroacetyl group serves as a reactive handle for attaching the molecule to thiol-containing compounds. acs.org This reactivity makes chloroacetyl chloride a key tool for the functionalization and elaboration of complex molecules. chemicalbook.com

Novel and Green Synthetic Strategies for Halogenated Phenyl Acetates

One significant advancement in the green synthesis of phenolic esters involves the use of solvent-free reaction conditions. jetir.org Traditional esterification methods often require acidic or basic catalysts and large volumes of organic solvents, which contribute to environmental pollution. A greener alternative involves the reaction of phenols with acetic anhydride without any catalyst, relying on controlled temperature under solvent-free conditions to drive the conversion. jetir.org This method simplifies the work-up process, as the product can be extracted simply by pouring the reaction mixture into ice-cold water and using a hexane (B92381) wash. jetir.org

Another key area of green chemistry is the use of recyclable catalysts. Metal-catalyzed reactions supported on solid matrices like Montmorillonite (B579905) K-10 (MMT-K10) clay have shown great promise. jetir.org For instance, the deprotection of substituted phenylacetates to their corresponding phenols has been successfully catalyzed by zinc-exchanged montmorillonite nano clay (Zn2+–mont-nano clay), which demonstrates high catalytic activity. jetir.org The catalyst is prepared via a simple wet impregnation method and can be recycled for multiple cycles without a significant loss in activity, making the process more economical and environmentally friendly. jetir.org

The table below summarizes the findings for a catalyst-free synthesis of substituted phenyl acetates.

Table 1: Catalyst-Free Synthesis of Substituted Phenyl Acetates

| Reactant 1 | Reactant 2 | Conditions | Key Advantage |

|---|

For the deprotection of these esters, a green method using metal-loaded clay catalysts has been developed.

Table 2: Green Deprotection of Phenolic Esters

| Substrate | Catalyst | Conditions | Conversion/Selectivity | Recyclability |

|---|

In the broader context of synthesizing precursors for halogenated phenyl compounds, ionic liquids have emerged as green alternatives to traditional catalysts and solvents. For example, the synthesis of 2-chloro-4'-fluoroacetophenone, a related ketone, traditionally uses a Friedel-Crafts reaction catalyzed by anhydrous aluminum trichloride, which generates significant waste. google.comgoogle.com A greener method utilizes an aluminum chloride-type ionic liquid as both the catalyst and solvent. google.com This process can be carried out at room temperature, simplifies the product separation through distillation, and allows for the recycling of the ionic liquid, thus minimizing waste and energy consumption. google.comgoogle.com

The table below details the reaction conditions for the synthesis of 2-chloro-4'-fluoroacetophenone using an ionic liquid.

Table 3: Ionic Liquid-Catalyzed Synthesis of 2-chloro-4'-fluoroacetophenone

| Reactants | Catalyst/Solvent | Temperature | Key Advantages | Yield |

|---|---|---|---|---|

| Fluorobenzene, Chloroacetyl chloride | Ionic liquid [emim]Cl-0.67FeCl₃ | Room Temperature (~25°C) | Simple operation, catalyst recycling, reduced waste. google.com | 84.2% |

Furthermore, palladium-catalyzed reactions represent a powerful tool for constructing complex molecules from readily available precursors. The Suzuki coupling reaction, for example, has been employed to synthesize substituted phenyl acetic acids from boronic acids and alkyl halides. inventivapharma.com While not a direct synthesis of the acetate, this method provides a pathway to key intermediates. More specifically, a palladium-catalyzed decarbonylative borylation of benzylic acids allows for the synthesis of valuable benzylboronates from common carboxylic acids. acs.orgacs.org This reaction proceeds via selective C-O bond cleavage and has been successfully applied to 2-(3-chloro-4-fluorophenyl)acetic acid, demonstrating its utility for functionalized substrates. acs.org

The table below outlines the conditions for the palladium-catalyzed borylation of a related benzylic acid.

Table 4: Palladium-Catalyzed Decarbonylative Borylation

| Substrate | Catalyst/Reagents | Conditions | Product | Yield |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Fluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atomic nuclei within 2-Chloro-4-fluorophenyl acetate (B1210297).

¹H NMR Spectroscopic Analysis and Proton Environments

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. In 2-Chloro-4-fluorophenyl acetate, the protons of the aromatic ring and the methyl group of the acetate moiety exhibit distinct signals.

The methyl protons (CH₃) of the acetate group are expected to appear as a singlet, typically in the upfield region of the spectrum, due to the shielding effect of the adjacent carbonyl group. The aromatic protons, influenced by the chloro and fluoro substituents, present a more complex pattern of signals in the downfield region. The exact chemical shifts and coupling constants are determined by the electronic effects of the substituents and their positions on the phenyl ring. These parameters are crucial for confirming the substitution pattern of the aromatic ring. ubc.canih.govmiami.edu

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Acetate) | ~2.3 | Singlet | N/A |

| Aromatic Protons | ~7.1 - 7.4 | Multiplet | Varies |

Note: The chemical shifts for aromatic protons are approximate and can vary based on the solvent and experimental conditions. The multiplicity is described as a multiplet due to complex spin-spin coupling between the aromatic protons, influenced by the fluorine and chlorine substituents.

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum will show signals for the carbonyl carbon of the acetate group, the methyl carbon, and the six carbons of the phenyl ring. The carbonyl carbon is typically found in the highly deshielded region of the spectrum. The aromatic carbons' chemical shifts are influenced by the electronegative chloro and fluoro substituents, as well as the ester linkage. acenet.eduyoutube.comlibretexts.org The carbon atom bonded to the fluorine will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~168-172 |

| C-O (Aromatic) | ~145-150 |

| C-Cl (Aromatic) | ~125-130 |

| C-F (Aromatic) | ~155-160 (doublet) |

| Aromatic CH | ~115-130 |

| CH₃ (Methyl) | ~20-22 |

Note: These are predicted values and can vary. The exact assignment requires further 2D NMR experiments.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments and Related Bioconversions

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms. For this compound, a single signal is expected, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal provides a unique fingerprint for the molecule. colorado.edu

¹⁹F NMR is also a powerful tool for monitoring the bioconversion of fluorinated compounds. researchgate.net In studies involving microbial degradation, the disappearance of the ¹⁹F signal of the parent compound and the appearance of new signals can indicate the formation of metabolites. nih.gov For instance, the conversion of a fluorinated phenol (B47542) to a fluorinated catechol by enzymatic action can be tracked by observing the characteristic shifts in the ¹⁹F NMR spectrum. nih.gov This technique allows for the identification of metabolic pathways and the characterization of enzymatic activities involved in the breakdown of such compounds. researchgate.netnih.gov

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester group and the substituted phenyl ring.

Key vibrational frequencies include a strong absorption band for the C=O (carbonyl) stretching of the ester, typically around 1750-1770 cm⁻¹. The C-O stretching vibrations of the ester will also be present. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | ~1750 - 1770 |

| C-O (Ester) | Stretching | ~1200 - 1300 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| Aromatic C-H | Stretching | >3000 |

| C-F | Stretching | ~1100 - 1250 |

| C-Cl | Stretching | ~700 - 850 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light.

The Raman spectrum of this compound would also show bands corresponding to the various functional groups. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C=O stretching vibration is also typically observable in the Raman spectrum. This technique can provide additional structural information and help to confirm the assignments made from the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, with the chemical formula C₈H₆ClFO₂, the nominal molecular weight is 188.58 g/mol . nist.govchemeo.com Mass spectrometric analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which are generated through controlled ionization and subsequent decomposition.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks at m/z 188 and m/z 190, with the M+2 peak having roughly one-third the intensity of the M+ peak.

The fragmentation of this compound would likely proceed through characteristic pathways for phenyl esters. A primary and significant fragmentation event is the cleavage of the ester bond. This can occur via two main routes:

Loss of a ketene (B1206846) molecule (CH₂=C=O): This is a common rearrangement for aryl acetates, leading to the formation of a 2-chloro-4-fluorophenol (B157789) radical cation.

Formation of an acylium ion: Cleavage of the C-O bond can result in the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43, with the corresponding 2-chloro-4-fluorophenoxide radical.

Further fragmentation of the 2-chloro-4-fluorophenyl moiety would follow patterns typical for halogenated aromatic compounds, including the loss of CO, Cl, and other small radicals.

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₈H₆ClFO₂ | nist.gov |

| Nominal Molecular Weight | 188.58 g/mol | nist.govchemeo.com |

| Calculated Exact Mass ([M]⁺ for C₈H₆³⁵ClFO₂) | 188.0013 u | Calculation |

| Calculated Exact Mass ([M+2]⁺ for C₈H₆³⁷ClFO₂) | 189.9984 u | Calculation |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

The molecular geometry of this compound consists of a planar phenyl ring substituted with chlorine and fluorine atoms, attached to an acetate group via an ester linkage. The geometry around the ester group is expected to be planar. A key conformational feature is the torsion angle defined by the C(aryl)-O-C(=O)-C(methyl) bonds. Rotation around the C(aryl)-O bond determines the orientation of the acetate group relative to the phenyl ring. The final conformation adopted in the solid state will be the one that minimizes steric hindrance and maximizes favorable crystal packing interactions.

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Given the presence of electronegative atoms (O, F, Cl) and the aromatic ring, the following interactions are anticipated:

Dipole-Dipole Interactions: Resulting from the polar C=O, C-F, and C-Cl bonds.

π-π Stacking: The aromatic rings may stack in parallel or offset arrangements, contributing to the stability of the crystal lattice.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the methyl or aromatic C-H donors and the carbonyl oxygen or fluorine acceptors are expected to play a significant role in the supramolecular assembly. Studies on structurally similar compounds, such as 2-Chloro-4-fluorophenyl methanesulfonate, have confirmed the presence of C-H···O hydrogen bonds in their crystal structures. researchgate.net

Intramolecular hydrogen bonds can significantly influence molecular conformation. In this compound, the most plausible intramolecular interaction would be a weak C-H···O hydrogen bond between the C-H group at position 3 of the phenyl ring and the carbonyl oxygen of the acetate group. The existence and strength of such an interaction depend heavily on the rotational conformation of the ester group. Theoretical and spectroscopic studies on related 2-halophenols suggest that weak intramolecular hydrogen bonds can form, particularly with chlorine as a substituent. rsc.org However, without experimental crystallographic data, the presence of a significant intramolecular hydrogen bonding network in this compound remains a theoretical possibility.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic and geometric properties of molecules. For 2-chloro-4-fluorophenyl acetate (B1210297), these methods offer insights into its fundamental characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to determine the optimized geometries and electronic properties of various molecules. nih.govresearchgate.net DFT calculations reveal that the majority of states in similar compounds come from the σ and π 2p states of constituent atoms. researchgate.net The optimization of the molecular structure is a crucial first step, often carried out using methods like the B3LYP/6-311++G(d,p) level of theory, to find the most stable conformation of the molecule. researchgate.net

Table 1: Optimized Geometrical Parameters of a Similar Phenyl Acetate Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C1-F | 1.353 |

| C2-Cl | 1.765 |

| C7=O | 1.281 |

| N-C7 | 1.300 |

| C-N-C Angle | 125.4 |

| Note: Data for a structurally related compound, 2-Chloro-N-(4-fluorophenyl)acetamide, is presented here for illustrative purposes due to the lack of specific published data for 2-Chloro-4-fluorophenyl acetate. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules, providing insights into their electronic absorption spectra. mpg.dersc.orgwikipedia.org This extension of DFT allows for the investigation of how the electron density of a system changes in the presence of a time-dependent potential, such as that from light. wikipedia.orguci.edu TD-DFT calculations can predict the energies of electronic excitations, which correspond to the absorption of light at specific wavelengths. wikipedia.org The accuracy of TD-DFT can be influenced by the choice of exchange-correlation functional, and it has known limitations, particularly for certain types of excitations like charge-transfer and double excitations. rsc.orgrutgers.edu

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. rsc.org A smaller gap suggests higher reactivity. rsc.org The spatial distribution and energy levels of these frontier orbitals can be effectively calculated using DFT. taylorandfrancis.com

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are hypothetical values for illustrative purposes, as specific data for this compound was not found in the search results. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is typically mapped onto the electron density surface, with different colors representing varying electrostatic potential values. wolfram.com Regions of negative potential, often colored red or yellow, indicate areas rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, usually colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net The MEP is calculated using the optimized geometry of the molecule, often at the same level of theory as the geometry optimization. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic interactions of a molecule. nih.gov These simulations can reveal the different shapes (conformations) a molecule can adopt and the relative energies of these conformations. nih.govelifesciences.org The results of MD simulations can be used to understand how a molecule's structure influences its function and interactions with other molecules. mdpi.com For complex systems, enhanced sampling techniques may be necessary to adequately explore the conformational space. nih.gov

In Silico Prediction of Reactivity and Stability Profiles

In silico methods, which are computational approaches to scientific inquiry, can be used to predict the reactivity and stability of molecules. researchgate.net By analyzing various calculated molecular descriptors, it is possible to gain insights into a compound's potential chemical behavior. For instance, the HOMO-LUMO gap, as discussed earlier, is a key indicator of kinetic stability. taylorandfrancis.com Other parameters, such as calculated thermodynamic properties and bond dissociation energies, can also contribute to a comprehensive stability profile. chemeo.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also provide valuable information regarding a molecule's likely behavior in a biological system. nih.gov

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit | Source |

| Molecular Weight | 188.58 | g/mol | Cheméo chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 2.404 | Crippen Calculated Property chemeo.com | |

| Normal Boiling Point | 532.07 | K | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization | 49.73 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation (gas) | -451.51 | kJ/mol | Joback Calculated Property chemeo.com |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling is a important technique in medicinal chemistry and drug discovery that aims to correlate the chemical structure of a compound with its biological activity. By understanding how specific structural features of a molecule influence its activity, researchers can design more potent and selective compounds. For this compound, while specific biological activities and corresponding empirical SAR studies are not extensively documented in publicly available literature, a theoretical SAR model can be constructed based on its calculated molecular descriptors.

In the absence of specific biological activity data for this compound, a foundational aspect of SAR modeling involves the calculation of various molecular descriptors. These descriptors fall into several categories, including hydrophobic, electronic, and steric properties. These calculated values provide a quantitative basis for predicting how the molecule might interact with a biological target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key measure of a molecule's hydrophobicity. For this compound, the calculated logP value indicates its lipophilic character, which would influence its ability to cross biological membranes.

Electronic Descriptors: The electronic nature of the molecule, dictated by the arrangement of its atoms and functional groups, plays a critical role in its interactions with biological macromolecules. The presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring, along with the ester group, creates a specific electrostatic potential surface. This distribution of charge is fundamental to how the molecule is recognized by and binds to a receptor or enzyme active site.

Steric and Topological Descriptors: The size and shape of a molecule are also crucial for its biological activity. Descriptors such as molecular weight and McGowan's characteristic volume (McVol) provide insights into the steric bulk of this compound.

The following table presents a selection of computationally derived molecular descriptors for this compound that would be integral to any QSAR (Quantitative Structure-Activity Relationship) study.

| Descriptor | Value | Unit | Source |

| Molecular Weight | 188.58 | g/mol | - |

| logP (octanol/water) | 2.404 | - | Crippen Calculated Property |

| McGowan's Volume (McVol) | 121.270 | ml/mol | McGowan Calculated Property |

| Standard Gibbs free energy of formation (ΔfG°) | -331.03 | kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -451.51 | kJ/mol | Joback Calculated Property |

| Normal Boiling Point (Tboil) | 532.07 | K | Joback Calculated Property |

In a hypothetical SAR study, these descriptors would be used to build a mathematical model correlating them with a measured biological activity. For instance, if this compound were found to have inhibitory activity against a particular enzyme, a QSAR model could be developed using a series of analogues with varying substituents. This model might reveal that increasing the logP value enhances activity up to a certain point (a "bilinear model"), or that specific electronic features on the phenyl ring are essential for binding.

The chlorine atom at the 2-position and the fluorine atom at the 4-position on the phenyl ring are of particular interest in SAR. The position and nature of these halogen substituents significantly impact the molecule's electronic profile and its potential for forming specific interactions, such as halogen bonds, with a biological target. Any SAR model would need to carefully consider the individual and combined effects of these substitutions.

Chemical Reactivity and Mechanistic Studies Involving 2 Chloro 4 Fluorophenyl Acetate

Hydrolysis Mechanisms of Phenyl Acetates, including 2-Chloro-4-fluorophenyl Acetate (B1210297)

The hydrolysis of phenyl acetates, which involves the cleavage of the ester bond to yield a phenol (B47542) and acetic acid (or its salt), is a fundamental reaction that can proceed through several mechanistic pathways. The rate and mechanism are significantly influenced by the pH of the solution and the presence of catalysts.

For substituted phenyl acetates like 2-chloro-4-fluorophenyl acetate, the reaction is typically initiated by the attack of a nucleophile, such as a hydroxide (B78521) ion or a water molecule, on the carbonyl carbon of the acetate group. stackexchange.com The presence of electron-withdrawing substituents on the phenyl ring, such as chlorine and fluorine, makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of hydrolysis compared to unsubstituted phenyl acetate.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the acetate group is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. acs.org After the formation of a tetrahedral intermediate, the 2-chloro-4-fluorophenol (B157789) molecule is eliminated. This mechanism is the reverse of Fischer esterification. stackexchange.com

Metal-Catalyzed Hydrolysis: Certain metal ions can also catalyze the hydrolysis of phenyl acetates. For instance, metal-exchanged montmorillonite (B579905) nano clays (B1170129) (containing cations like Ba²⁺, Zn²⁺, Fe³⁺) have been shown to effectively catalyze the deprotection (hydrolysis) of substituted phenylacetates to their corresponding phenols under solvent-free conditions. wikipedia.org

Other Hydrolytic Reactions: The aminolysis of substituted phenyl acetates by nucleophiles like imidazole (B134444) has also been studied. masterorganicchemistry.com These reactions can proceed through a stepwise mechanism involving a bipolar tetrahedral addition intermediate. masterorganicchemistry.com The gas-phase hydrolysis of phenyl acetate initiated by the superoxide (B77818) radical anion (O₂⁻) has also been reported. wikipedia.org

Enzymatic Biotransformations and Oxidation Pathways

Enzymes offer a highly selective and efficient means of transforming chemical compounds under mild conditions. For this compound and related structures, enzymatic reactions are primarily focused on its synthesis via oxidation of precursor ketones and on its hydrolysis.

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester using a peroxyacid or peroxide. libretexts.org This reaction can also be catalyzed by enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation. libretexts.org

The synthesis of fluorophenyl acetates, including the title compound, can be achieved through the enzymatic Baeyer-Villiger oxidation of corresponding substituted acetophenones. For example, 2-chloro-4-fluoroacetophenone can be oxidized to this compound. Studies on related compounds have shown that whole cells of microorganisms like Pseudomonas fluorescens can convert fluorinated and chlorinated acetophenones into the corresponding phenyl acetates. libretexts.orgyoutube.com These acetates are often rapidly hydrolyzed by esterases within the cell to the corresponding phenols (e.g., 4-fluorophenol). libretexts.orgyoutube.com Purified BVMOs, such as 4'-hydroxyacetophenone (B195518) monooxygenase (HAPMO), have been shown to catalyze the NADPH-dependent conversion of fluorinated acetophenones to fluorophenyl acetates. libretexts.org The reaction is regiospecific, with the migratory aptitude of the substituted phenyl group determining the outcome. researchgate.net

| Substrate (Acetophenone) | Enzyme/System | Product (Phenyl Acetate) | Reference |

| 4'-Fluoroacetophenone | Pseudomonas fluorescens ACB (whole cells) | 4-Fluorophenyl acetate (intermediate) | libretexts.org |

| Chlorinated Acetophenones | Alcaligenes sp. strain ACA | Chlorophenyl acetate (intermediate) | youtube.com |

| Fluorinated Acetophenones | Purified HAPMO | Fluorophenyl acetate | libretexts.org |

| Acetophenone | Trifluoroperacetic acid | Phenyl acetate | researchgate.net |

This table provides examples of Baeyer-Villiger oxidations leading to phenyl acetates.

Enzyme-catalyzed reactions are renowned for their high specificity and selectivity. sioc-journal.cnnih.gov

Enzyme Specificity: Different enzymes exhibit varying levels of activity towards different substrates. Laccases, for example, show broad substrate specificity, oxidizing a range of phenolic and non-phenolic aromatic compounds, with the rate of oxidation depending on the substituents on the aromatic ring. researchgate.net Carboxylesterases (CEs) also show substrate specificity in the hydrolysis of esters; studies have shown that the rate of hydrolysis varies significantly depending on the structure of the ester and the tissue source of the enzyme. ncert.nic.in The choice of lipase, acyl donor, and solvent can play a crucial role in the catalytic activity and selectivity of enzymatic reactions for synthesizing esters like 1-phenylethyl acetate. sioc-journal.cn

Regioselectivity: This refers to the preference of an enzyme to catalyze a reaction at one particular site in a molecule that has multiple reactive sites. nih.gov In the context of biotransformations involving the aromatic ring of a compound like this compound, regioselectivity is critical. For instance, the regioselectivity of amination reactions catalyzed by enzymes like phenylalanine aminomutase is closely linked to the nature and position of substituents on the phenyl ring. byjus.com The microenvironment of the enzyme's active site, particularly the aromatic-binding site, is crucial for determining this regioselectivity. byjus.com Similarly, for laccases, activity towards substituted phenols generally decreases in the order of ortho-, para-, to meta-substituted phenols, highlighting the enzyme's regioselective preference. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with two deactivating but ortho-, para-directing halogen atoms and an acetoxy group, which is also ortho-, para-directing but less activating than a hydroxyl group. stackexchange.commasterorganicchemistry.com This substitution pattern governs the ring's reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (like nitro groups) and halogens on an aromatic ring facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.net While the chloro and fluoro groups on this compound are electron-withdrawing, they are not as strongly activating towards SNAr as nitro groups. However, nucleophilic substitution of one of the halogen atoms is conceivable under forcing conditions or with very strong nucleophiles. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions. Computational studies on related compounds like pentafluorobiphenyl have shown significant regioselectivity for substitution of the fluorine atom that is para to the other ring. libretexts.org

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The substituents already on the ring determine the rate and position of the new substitution. libretexts.org

Directing Effects: All three substituents—chloro, fluoro, and acetoxy—are ortho-, para-directing. stackexchange.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

The positions available for substitution on the 2-chloro-4-fluorophenyl ring are C3, C5, and C6.

Position 3: Ortho to the acetoxy group, ortho to the chlorine, and meta to the fluorine.

Position 5: Ortho to the fluorine, meta to the chlorine, and para to the acetoxy group.

Position 6: Ortho to the acetoxy group and meta to both halogens.

The final substitution pattern will be a result of the combined directing and steric effects of the three groups. The ortho, para-directing influence of the acetoxy and fluorine groups would favor substitution at position 5. However, the directing effect of multiple substituents can be complex, and often a mixture of products is obtained. msu.edu For example, nitration of 2,6-dichloroacetanilide gives predominantly the 3-nitro derivative, indicating that substitution can occur meta to the halogens. researchgate.net Friedel-Crafts acylation reactions on fluorobenzene (B45895) have been shown to be highly para-selective. sioc-journal.cn

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -F | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -OCOCH₃ | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

This table summarizes the electronic effects of the substituents on the aromatic ring.

Reactions at the Acetate Moiety

The acetate group (-OCOCH₃) is a key reactive center in the molecule, primarily undergoing reactions that involve the cleavage of the acyl-oxygen bond.

Acyl-Oxygen Cleavage:

Hydrolysis: As discussed in section 5.1, this is the most common reaction, leading to the formation of 2-chloro-4-fluorophenol and acetic acid. wikipedia.org

Transesterification: This reaction involves the exchange of the phenolic portion of the ester with another alcohol. It can be catalyzed by acids, bases, or enzymes (e.g., lipases). sioc-journal.cn

Aminolysis/Ammonolysis: Reaction with ammonia (B1221849) or amines leads to the formation of acetamide (B32628) and 2-chloro-4-fluorophenol. Phenyl acetate has been shown to be an effective reagent for the selective N-acetylation of primary amines. researchgate.net

Friedel-Crafts Acylation: Phenyl acetate can itself act as an acylating agent in Friedel-Crafts reactions, transferring the acetyl group to another aromatic ring in the presence of a Lewis acid catalyst. This involves the cleavage of the acyl-oxygen bond to generate an acylium ion (CH₃CO⁺). osti.gov

Reactions of the Acetyl Group: While less common than acyl-oxygen cleavage, reactions can occur at the methyl part of the acetyl group.

Condensation Reactions: The α-hydrogens of the acetyl group can potentially participate in condensation reactions under strongly basic conditions, although this is less favorable than reactions at the carbonyl carbon.

Reduction: The carbonyl of the ester can be reduced, though this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would reduce the entire ester functionality to an alcohol. Selective reduction of the carbonyl group while preserving the ester linkage is not a standard transformation. However, related carboxylic acids can be reduced to alcohols. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro 4 Fluorophenyl Acetate

Design Principles for Fluorinated Phenyl Acetate (B1210297) Derivatives and Related Scaffolds

The design of fluorinated phenyl acetate derivatives is guided by established principles of medicinal chemistry, primarily focusing on the strategic incorporation of fluorine atoms to modulate a compound's physicochemical and pharmacological properties. Fluorine, being the most electronegative element, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Key design principles include:

Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to improved metabolic stability by blocking sites of oxidation.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its absorption and distribution.

Enhancement of Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a receptor's binding site.

The design of these derivatives often involves a "soft drug" approach, where molecules are intentionally designed to be metabolized in a predictable and controlled manner, leading to rapid inactivation and clearance from the body. nih.gov This is particularly relevant for agents intended for uses where a short duration of action is desirable.

Synthesis of Related Halogenated Phenyl Acetamides and their Modifications

A common synthetic modification of phenyl acetates is their conversion to the corresponding phenyl acetamides. This transformation can be achieved through various amidation reactions. For instance, phenyl acetates can be reacted with primary or secondary amines to form the amide bond. nih.govresearchgate.net

The synthesis of halogenated phenyl acetamides, such as 2-chloro-N-(4-fluorophenyl)acetamide, is a key step in creating a diverse range of derivatives. These compounds serve as important intermediates for further structural elaboration. nih.govresearchgate.net A typical synthesis involves the reaction of a substituted aniline (B41778) with an acyl chloride, such as chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

Table 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

| Reactants | Reagents | Product | Reference |

| 4-fluoroaniline, Chloroacetyl chloride | Triethylamine, Toluene | 2-Chloro-N-(4-fluorophenyl)acetamide | nih.govresearchgate.net |

Further modifications of the resulting phenyl acetamide (B32628) scaffold can be carried out to explore structure-activity relationships. These modifications can include:

N-Alkylation or N-Arylation: Introducing substituents on the amide nitrogen.

Substitution on the Phenyl Ring: Adding or modifying substituents on the phenyl ring to alter electronic and steric properties.

Modification of the Acetyl Group: Replacing the chloroacetyl group with other functionalized acyl groups to probe interactions with specific binding pockets.

These synthetic strategies allow for the systematic exploration of the chemical space around the halogenated phenyl acetamide core, leading to the identification of compounds with optimized properties.

Synthesis of Thiazole (B1198619), Thiophene (B33073), and Triazole-Containing Analogues

To further expand the structural diversity and explore different pharmacophoric features, the phenyl acetate core can be replaced with or coupled to various heterocyclic rings like thiazole, thiophene, and triazole.

Thiazole Analogues:

The synthesis of thiazole-containing analogues can be achieved through several established methods. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thiourea (B124793) or thioamide derivative. acs.orgnih.gov For example, 2-chloro-4'-fluoroacetophenone (B45902) can serve as a key starting material, reacting with a suitable thiourea to form the thiazole ring. sigmaaldrich.com The resulting 2-amino-4-(4-fluorophenyl)thiazole can then be further functionalized.

Another strategy involves the reaction of epoxyketone derivatives with thiourea in the presence of an acid promoter. acs.org This method has been used to synthesize a library of thiazole-fused bisnoralcohol derivatives. acs.org

Thiophene Analogues:

The synthesis of thiophene analogues often utilizes the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. nih.govscirp.org This method provides a versatile route to highly substituted thiophenes. Other methods for thiophene synthesis include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Volhard–Erdmann cyclization. nih.govwikipedia.org

Triazole Analogues:

The construction of 1,2,4-triazole (B32235) rings can be accomplished through various synthetic routes. One common method involves the reaction of phenacyl chloride derivatives with 1,2,4-triazole in the presence of a base. nih.gov The resulting intermediate can then be further modified. Another important route is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. rsc.org

Table 2: Representative Synthetic Methods for Heterocyclic Analogues

| Heterocycle | Key Reaction | Starting Material Example | Product Type | Reference |

| Thiazole | Hantzsch Synthesis | α-Haloketone, Thiourea | 2-Aminothiazole derivative | acs.orgnih.gov |

| Thiophene | Gewald Synthesis | Ketone, Active Methylene Nitrile, Sulfur | Aminothiophene derivative | nih.govscirp.org |

| Triazole | Azide-Alkyne Cycloaddition | Azide, Alkyne | 1,2,3-Triazole derivative | rsc.org |

Incorporation into Polycyclic and Heterocyclic Systems

The 2-chloro-4-fluorophenyl acetate scaffold and its derivatives can be incorporated into more complex polycyclic and heterocyclic systems to explore novel chemical space and enhance biological activity. This can be achieved through annulation reactions, where a new ring is fused onto the existing phenyl or heterocyclic core.

For instance, thiazolopyrimidine derivatives have been synthesized by reacting a 7-(4-fluorophenyl)-substituted thiazolopyrimidinone with various aldehydes. ddtjournal.com This creates a fused bicyclic system with potential for diverse biological activities.

Furthermore, the development of donor-acceptor-donor (D-A-D) systems based on a central benzothiadiazole (BTD) core functionalized with various aromatic and heteroaromatic groups, including those derived from fluorinated phenyl structures, has been a subject of interest in materials science for their unique photophysical properties. acs.org

The synthesis of such complex systems often involves multi-step sequences, utilizing a range of modern synthetic methodologies, including cross-coupling reactions and multicomponent reactions, to build the desired molecular architecture.

Exploration of Structure-Property and Structure-Activity Relationships within Derivative Libraries

The synthesis of a library of derivatives based on the this compound scaffold allows for a systematic investigation of structure-property relationships (SPR) and structure-activity relationships (SAR). By comparing the properties and biological activities of closely related compounds, researchers can deduce the influence of specific structural modifications.

For example, in a series of fluorinated phenyl acetate derivatives designed as hypnotic agents, the introduction of fluorine atoms at different positions on the phenyl ring and in the ester side chain led to significant variations in hypnotic potency and duration of action. nih.gov These studies revealed that specific substitution patterns could lead to compounds with a desirable profile of rapid onset and short recovery time. nih.gov

Similarly, in a series of thiazolopyrimidine derivatives, SAR studies showed that the nature and position of substituents on a distal aryl ring strongly influenced their anticancer activity. ddtjournal.com Specifically, para-substituted derivatives often exhibited higher potency. ddtjournal.com

Table 3: Example of Structure-Activity Relationship (SAR) Observation

| Compound Series | Structural Variation | Observed Effect on Activity | Reference |

| Fluorinated Phenyl Acetates | Position of Fluorine Substitution | Altered Hypnotic Potency and Duration | nih.gov |

| Thiazolopyrimidines | Substitution on Distal Aryl Ring | Modulated Anticancer Activity | ddtjournal.com |

These SAR and SPR studies are crucial for the rational design of new compounds with improved efficacy and desired physicochemical properties, guiding the optimization of lead compounds in drug discovery and the development of new materials with tailored functionalities.

In Vitro Biological Activity of 2 Chloro 4 Fluorophenyl Acetate and Its Derived Compounds

In Vitro Antimicrobial and Antibacterial Screening.humanjournals.comnih.govnih.govnih.gov

Derivatives of 2-Chloro-4-fluorophenyl acetate (B1210297) have been the subject of numerous studies to assess their efficacy against a spectrum of microbial pathogens. These investigations are critical in the search for new compounds to combat the growing challenge of antimicrobial resistance.

Activity against Gram-Positive and Gram-Negative Bacteria.humanjournals.comnih.govnih.govmdpi.com

The antibacterial potential of various compounds derived from the 2-Chloro-4-fluorophenyl acetate framework has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-Acetyl-4-Chlorophenyl 2, 3, 4, 5-Tetrafluorobenzoate derivatives, which share a related structural basis, were synthesized and screened for their in vitro antibacterial activity. humanjournals.comhumanjournals.com The disc diffusion method was employed to test these derivatives against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative bacteria). humanjournals.com The results indicated that some of these compounds exhibited notable zones of inhibition, suggesting their potential as antibacterial agents. humanjournals.com

Similarly, studies on other structurally related compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have demonstrated promising antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov The tube dilution method was used to determine the minimum inhibitory concentration (MIC) of these compounds. nih.gov

The following table summarizes the in vitro antibacterial activity of selected derivative compounds.

| Compound Type | Bacterial Strain | Activity | Reference |

| 2-Acetyl-4-Chlorophenyl 2,3,4,5-Tetrafluorobenzoate derivatives | Staphylococcus aureus (Gram-positive) | Active | humanjournals.com |

| 2-Acetyl-4-Chlorophenyl 2,3,4,5-Tetrafluorobenzoate derivatives | Escherichia coli (Gram-negative) | Active | humanjournals.com |

| 2-Acetyl-4-Chlorophenyl 2,3,4,5-Tetrafluorobenzoate derivatives | Pseudomonas aeruginosa (Gram-negative) | Active | humanjournals.com |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Staphylococcus aureus (Gram-positive) | Promising | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Bacillus subtilis (Gram-positive) | Promising | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Escherichia coli (Gram-negative) | Promising | nih.gov |

Synergistic Effects with Established Antibacterial Agents.researchgate.netscielo.brnih.govnih.gov

A significant area of research is the investigation of synergistic effects when novel compounds are combined with existing antibiotics. This approach can potentially enhance the efficacy of current treatments and combat drug resistance. Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related acetamide (B32628) derivative, has explored its combined effects with several antibacterial drugs against Klebsiella pneumoniae. researchgate.netscielo.br The study revealed that this compound exhibited a synergistic effect when combined with meropenem (B701) and imipenem. researchgate.net This synergy suggests that the acetamide derivative can optimize the action of these antibacterial drugs, potentially reducing the concentrations needed to achieve bacterial death. researchgate.netscielo.br In contrast, the combination with ciprofloxacin (B1669076) and cefepime (B1668827) showed an additive effect, while an indifferent effect was observed with ceftazidime. researchgate.net Such findings are valuable in developing combination therapies to address resistant bacterial infections. nih.govnih.gov

In Vitro Antifungal Activity Assessment.nih.govnih.govnih.govresearchgate.net

In addition to antibacterial properties, derivatives of the this compound scaffold have been screened for their antifungal activity. For example, a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized and evaluated for their antimicrobial properties. nih.gov Among the tested compounds, some demonstrated good antifungal activity. nih.gov Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were tested against fungal strains like Aspergillus niger and Candida albicans, with some compounds showing promising results. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives, which also contain a chloro-substituted phenyl ring, reported significant antifungal activity against various tested fungal strains. nih.gov

The table below presents a summary of the in vitro antifungal activity of these related compound series.

| Compound Type | Fungal Strain | Activity | Reference |

| 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Not specified | Good | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Aspergillus niger | Promising | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Candida albicans | Promising | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | Not specified | Significant | nih.gov |

In Vitro Anti-inflammatory Activity via Biochemical Assays.mdpi.comnih.govmdpi.comnih.gov

Chronic inflammation is implicated in a multitude of diseases, driving the search for new anti-inflammatory agents. Derivatives based on the this compound structure have been investigated for their potential to modulate inflammatory pathways.

Modulation of Nitric Oxide and Cytokine Production.nih.govnih.govmdpi.com

Nitric oxide (NO) and various cytokines are key mediators of inflammation. The ability of compounds to modulate their production is a key indicator of anti-inflammatory potential. Studies on nitric oxide donors have shown their capacity to inhibit the production of pro-inflammatory cytokines like interleukin (IL)-2, as well as Th2-type cytokines IL-4 and IL-10, in activated human lymphocytes. nih.gov While not directly involving this compound, this research highlights a relevant mechanism of anti-inflammatory action. More directly, studies on new 1,2,4-triazole (B32235) derivatives have demonstrated their ability to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and, in some cases, interferon-gamma (IFN-γ) in mitogen-stimulated peripheral blood mononuclear cell cultures. mdpi.com This indicates a direct immunomodulatory effect on key inflammatory cytokines. mdpi.com The pharmacological modulation of nitric oxide synthesis is a recognized therapeutic strategy for conditions associated with NO overproduction. nih.gov

Inhibition of Protein Denaturation.

In Vitro Antiparasitic Efficacy (e.g., anti-leishmanial activity)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. The search for new, effective, and less toxic treatments is ongoing. Research has shown that derivatives of 2-chloro-acetamide, which can be synthesized from precursors related to this compound, exhibit promising anti-leishmanial properties.

A study investigating a series of 2-chloro-N-arylacetamide derivatives demonstrated their activity against the promastigote forms of Leishmania amazonensis. doaj.org With the exception of one compound, the entire series showed some level of anti-leishmanial effect. doaj.org One of the most promising compounds in this series exhibited a 50% inhibitory concentration (IC50) of 5.39 µM against the parasite. doaj.org

In another study, the anti-leishmanial activity of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide was evaluated against promastigotes of Leishmania mexicana. nih.govresearchgate.net This compound displayed potent activity, with an IC50 value of 0.086 µM after 24 hours of interaction. nih.govresearchgate.net The mechanism of action was determined to be the induction of apoptosis in the parasites. nih.govresearchgate.net

The following table summarizes the in vitro anti-leishmanial efficacy of these 2-chloro-acetamide derivatives.

| Compound Name | Parasite Strain | IC50 Value (µM) |

| 2-chloro-N-arylacetamide derivative (Compound 5) | Leishmania amazonensis | 5.39 |

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana | 0.086 |

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of 2-chloro-N-substituted-acetamides, including those with a 4-fluorophenyl group, have been investigated for their potential as enzyme inhibitors, particularly in the context of neurological disorders.

Monoamine oxidases (MAO) are enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. nih.gov The inhibition of MAO can increase the levels of these neurotransmitters, which is a therapeutic strategy for conditions such as depression. nih.gov A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated for their antidepressant activity, which is indicative of MAO inhibition. nih.gov

The synthesis of these compounds involved the intermediate, 2-chloro-N-(4-fluorophenyl)acetamide. nih.govnih.gov The resulting benzimidazole (B57391) derivatives demonstrated moderate to good antidepressant potential in preclinical models. nih.gov The most potent compound in the series showed antidepressant effects comparable or superior to standard drugs like moclobemide, imipramine, and fluoxetine, suggesting significant MAO inhibitory activity. nih.gov

The following table outlines the enzyme inhibitory focus of these derivatives.

| Compound Class | Target Enzyme Family | Therapeutic Application |

| 2-((1H-benzimidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide derivatives | Monoamine Oxidase (MAO) | Antidepressant |

Applications of 2 Chloro 4 Fluorophenyl Acetate in Academic and Industrial Research

Role as a Key Intermediate in Organic Synthesis

In the landscape of organic chemistry, the true value of a compound is often measured by its ability to be transformed into other, more complex and functional molecules. 2-Chloro-4-fluorophenyl acetate (B1210297) serves as a key intermediate, primarily by providing the 2-chloro-4-fluorophenol (B157789) moiety. The acetate group functions as a stable, protected form of the phenol's hydroxyl group, which can be easily removed under controlled conditions (e.g., hydrolysis) to unmask the reactive phenol (B47542) for subsequent chemical transformations.

The 2-chloro-4-fluorophenol core is a valuable structural unit in medicinal and agricultural chemistry. google.comgoogle.com Its specific substitution pattern—with both a chloro and a fluoro group—influences the electronic properties, lipophilicity, and metabolic stability of the final products, making it a desirable component in the design of new bioactive compounds. nih.gov The synthesis of 2-chloro-4-fluorophenol itself is well-documented, proceeding from precursors like 4-fluorophenol (B42351), underscoring its importance as an industrial intermediate. google.comgoogle.comchemicalbook.com 2-Chloro-4-fluorophenyl acetate, therefore, represents a convenient and storable precursor to this important building block.

The incorporation of fluorine and chlorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as binding affinity, metabolic stability, and bioavailability. nih.govmdpi.com The 2-chloro-4-fluorophenyl motif is found in various compounds explored in drug discovery. While direct utilization of this compound is not extensively documented in publicly available literature, its role as a precursor to the corresponding phenol makes it highly relevant. lookchem.com The phenol can be used to construct more complex pharmaceutical scaffolds through reactions like etherification or by serving as a nucleophile in coupling reactions.

The utility of related chloro-fluorophenyl structures is evident in the development of modern pharmaceuticals. nbinno.com For instance, boronic acid derivatives like 2-Chloro-4-fluorophenylboronic acid are used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form carbon-carbon bonds, a cornerstone of modern drug synthesis. Similarly, other building blocks containing this halogenation pattern are employed in the synthesis of targeted therapies. chemimpex.com The acetate serves as a latent form of the phenol, which is a critical component for creating these advanced molecular architectures.

| Intermediate Compound | CAS Number | Application in Pharmaceutical Research |

|---|---|---|

| 2-Chloro-4-fluorophenol | 1996-41-4 | Starting material for various drug candidates and bioactive molecules. lookchem.com |

| 2-Chloro-4-fluorophenylboronic acid | 313545-72-1 | Used in Suzuki and other cross-coupling reactions to build complex molecular frameworks. |

| 2-Chloro-4-(4-fluorophenyl)thiazole | Not available | Serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents. chemimpex.com |

| 2-Chloro-4-Fluorobenzyl Chloride | 101775-71-9 | A versatile building block for introducing the chloro-fluorobenzyl moiety into active pharmaceutical ingredients (APIs). nbinno.com |

The agrochemical industry relies heavily on halogenated aromatic compounds to develop effective and selective herbicides, fungicides, and pesticides. The 2-chloro-4-fluorophenol unit, readily accessible from this compound, is explicitly identified as an important intermediate for agricultural agents. google.comgoogle.com The specific combination of halogen atoms can confer potent biological activity and optimize the compound's environmental persistence and soil mobility.

Research has shown that derivatives of 2-chloro-4-fluorophenol are effective agrochemicals. For example, oxazolidine (B1195125) derivatives synthesized from this phenol exhibit excellent herbicidal activity. google.com Furthermore, the structural motif is present in complex herbicidal compositions, highlighting its significance in the ongoing development of new crop protection solutions. google.com The acetate's role is to provide a stable and manageable source of the phenolic core, which can be integrated into larger, more complex agrochemical structures through various synthetic routes. This strategic use allows for the efficient production of active ingredients designed to protect crops and enhance agricultural yields. chemimpex.com

| Precursor/Intermediate | Derived Agrochemical Class/Compound | Application |

|---|---|---|

| 2-Chloro-4-fluorophenol | Oxazolidine Derivatives | Herbicidal activity. google.com |

| 2-Chloro-4-fluorophenol | General Agricultural Agents | Starting material for various pesticides and crop protection agents. google.comlookchem.com |

| [[2-chloro-4-fluoro-5-[...]]phenyl]thio]acetic acid | Thiadiazolo[3,4-a]pyridazine derivative | Herbicidal ingredient (Fluthiacet-methyl). regulations.gov |

| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Pyridine (B92270) carboxylic acid derivative | Component of synergistic herbicidal compositions. google.com |

Tool Compound in Mechanistic Enzymology and Biocatalysis Research

In the field of biochemistry, simple esters are frequently used as "tool compounds" or substrates to study the function of hydrolytic enzymes such as lipases and esterases. mdpi.com These enzymes are ubiquitous in nature and play critical roles in metabolism. They are also widely used in industrial biocatalysis for their ability to perform selective chemical transformations under mild conditions. researchgate.net Phenyl acetates, in particular, are classic substrates for assaying enzyme activity. The rate at which the acetate group is hydrolyzed can be easily monitored, and the electronic properties of the leaving phenolate (B1203915) group can be tuned by adding substituents to the aromatic ring. rsc.org

While specific studies employing this compound as an enzymatic substrate are not prominent in the literature, its structure makes it an excellent candidate for such research. The electron-withdrawing properties of the chlorine and fluorine atoms would significantly influence the reactivity of the ester's carbonyl group and the stability of the resulting phenolate leaving group. By comparing the hydrolysis rate of this compound with that of other substituted phenyl acetates, researchers could probe the active site of an enzyme and gain insights into its catalytic mechanism. rsc.orgnih.gov Such studies help elucidate how enzymes recognize and process substrates with different steric and electronic features.

Furthermore, the enzymatic hydrolysis of this compound offers a green chemistry route to producing 2-chloro-4-fluorophenol. Biocatalytic resolutions using lipases are a powerful method for producing enantiomerically pure chiral molecules, and while this compound is not chiral, the principles of selective enzymatic hydrolysis could be applied for its efficient and environmentally friendly conversion to the valuable phenol intermediate. nih.govnih.gov

| Substrate Class | Enzyme Type | Research Application |

|---|---|---|

| Substituted Phenyl Acetates | Lipases, Esterases (e.g., Alcalase) | Kinetic studies to probe enzyme mechanisms and the effect of electronic substituents on reaction rates. rsc.org |

| Halogenated Phenyl Acetates | Lipase B from Candida antarctica (Novozym® 435) | Highly selective kinetic resolution of racemic acetates to produce enantiopure halohydrins. researchgate.net |

| Biphenyl Esters | Lipases (e.g., PFL, CALB) | Chemoselective hydrolysis to synthesize unsymmetrical building blocks for pharmaceuticals and other applications. nih.gov |

| Primary Alcohol Acetates | Lipases | Stereoselective synthesis of terpenoids and other natural products through kinetic resolution. mdpi.com |

Contribution to the Synthesis of Complex Natural Products and Synthetic Compounds

The total synthesis of complex natural products is one of the great challenges in organic chemistry. While this compound, as a synthetic halogenated compound, is not a structural component of naturally occurring molecules, it represents the class of advanced, man-made building blocks that are indispensable tools for modern synthetic chemistry. The strategies used to construct complex molecules often involve the use of such highly functionalized, non-natural intermediates to achieve specific bond constructions and introduce desired physicochemical properties.

In many cases, the goal of synthetic chemistry is not just to replicate a natural product but to create analogues with improved biological activity, greater stability, or fewer side effects. This often involves replacing certain parts of the natural product's scaffold with synthetic moieties. A building block like this compound could be used to introduce a halogenated aromatic ring into a natural product-inspired scaffold, thereby creating a novel compound with potentially enhanced therapeutic properties. The principles of using synthetic intermediates to access complex molecular architectures are well-established, whether for creating libraries of compounds for drug screening or for the targeted synthesis of a single, highly complex molecule. Therefore, the contribution of intermediates like this compound lies in empowering chemists to build novel, complex, and functional molecules that may be inspired by, but are not limited to, the structures found in nature.

Future Perspectives and Research Challenges for 2 Chloro 4 Fluorophenyl Acetate

Development of Stereoselective Synthetic Methodologies

A significant frontier in the application of 2-Chloro-4-fluorophenyl acetate (B1210297) lies in the synthesis of chiral molecules. Many pharmaceuticals derived from phenylacetic acid precursors are effective only as a single enantiomer. Consequently, the development of robust stereoselective synthetic methods is of paramount importance.

Future research will likely focus on several key areas:

Chiral Auxiliaries: The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction, is a well-established strategy. wikipedia.orgsigmaaldrich.com For derivatives of 2-Chloro-4-fluorophenyl acetate, research is needed to design and screen novel chiral auxiliaries that can efficiently guide the stereoselective introduction of substituents. Evans' oxazolidinones and sulfur-based auxiliaries have proven effective for a range of asymmetric transformations and could be adapted for this purpose. scielo.org.mxresearchgate.netspringerprofessional.de

Enzymatic and Kinetic Resolution: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. semanticscholar.orgjocpr.com The kinetic resolution of racemic mixtures of 2-arylpropanoic acids and their esters using enzymes like lipases has been successfully demonstrated. mdpi.com Future work could involve screening for novel enzymes or engineering existing ones to achieve high enantioselectivity for the hydrolysis or transesterification of this compound derivatives. benthamdirect.comresearchgate.netcore.ac.uk Dynamic kinetic resolution, which combines resolution with in-situ racemization of the unwanted enantiomer, is a particularly attractive goal. researchgate.net

Asymmetric Catalysis: The development of catalytic asymmetric methods is highly desirable as it avoids the need for stoichiometric amounts of chiral auxiliaries. Research into chiral catalysts, such as those based on transition metals or organocatalysts like diarylprolinols, for the asymmetric synthesis of derivatives from this compound could lead to more efficient and atom-economical processes. researchgate.net

A comparative overview of potential stereoselective methods is presented in the table below.

| Method | Description | Potential Advantages | Research Challenges |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | High diastereoselectivity, well-established methodology. | Requires additional synthetic steps for attachment and removal, stoichiometric use of the auxiliary. |